molecular formula C8H8ClFO2 B14036736 1-Chloro-2,5-dimethoxy-3-fluorobenzene

1-Chloro-2,5-dimethoxy-3-fluorobenzene

Katalognummer: B14036736
Molekulargewicht: 190.60 g/mol
InChI-Schlüssel: WVFBIBDWGCBMQE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Chloro-2,5-dimethoxy-3-fluorobenzene is an organic compound with the molecular formula C8H8ClFO2 It is a derivative of benzene, where the hydrogen atoms are substituted by chlorine, fluorine, and methoxy groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Chloro-2,5-dimethoxy-3-fluorobenzene can be synthesized through several methods. One common approach involves the halogenation of 2,5-dimethoxybenzene followed by fluorination. The reaction typically requires a halogenating agent such as chlorine gas and a fluorinating agent like potassium fluoride under controlled conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale halogenation and fluorination processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions

1-Chloro-2,5-dimethoxy-3-fluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups like chlorine and fluorine.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .

Wissenschaftliche Forschungsanwendungen

1-Chloro-2,5-dimethoxy-3-fluorobenzene has several applications in scientific research:

Wirkmechanismus

The mechanism by which 1-Chloro-2,5-dimethoxy-3-fluorobenzene exerts its effects involves its interaction with various molecular targets. The electron-withdrawing groups (chlorine and fluorine) and electron-donating methoxy groups influence its reactivity and binding affinity. These interactions can affect enzyme activity, receptor binding, and other biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-Chloro-2,5-dimethoxy-3-fluorobenzene is unique due to the specific combination of substituents on the benzene ring. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and research .

Eigenschaften

Molekularformel

C8H8ClFO2

Molekulargewicht

190.60 g/mol

IUPAC-Name

1-chloro-3-fluoro-2,5-dimethoxybenzene

InChI

InChI=1S/C8H8ClFO2/c1-11-5-3-6(9)8(12-2)7(10)4-5/h3-4H,1-2H3

InChI-Schlüssel

WVFBIBDWGCBMQE-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C(=C1)Cl)OC)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.